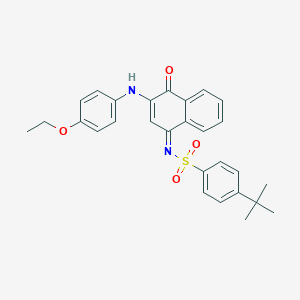
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TBN, and it has been synthesized using a variety of methods. TBN has been shown to have a wide range of biochemical and physiological effects, and it is believed to have potential applications in the fields of medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of TBN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. TBN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBN has a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TBN has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. TBN has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBN has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a wide range of experimental conditions. However, TBN also has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, TBN has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several potential future directions for research on TBN. One area of research that holds promise is the development of novel TBN derivatives with improved solubility and bioavailability. Another potential area of research is the investigation of TBN's potential applications in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of TBN and to better understand its potential applications in cancer research.
Métodos De Síntesis
TBN can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing TBN involves the reaction of 4-ethoxyaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces an intermediate compound, which is then further reacted with 4-hydroxy-1-naphthaldehyde to produce TBN.
Aplicaciones Científicas De Investigación
TBN has been extensively studied for its potential applications in scientific research. One of the most promising applications of TBN is in the field of cancer research. TBN has been shown to have potent anti-cancer properties, and it has been found to inhibit the growth of a wide range of cancer cell lines.
Propiedades
Fórmula molecular |
C28H28N2O4S |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
(NZ)-4-tert-butyl-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C28H28N2O4S/c1-5-34-21-14-12-20(13-15-21)29-26-18-25(23-8-6-7-9-24(23)27(26)31)30-35(32,33)22-16-10-19(11-17-22)28(2,3)4/h6-18,29H,5H2,1-4H3/b30-25- |
Clave InChI |
LGLQPAWHDFJHII-JVCXMKTPSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B281425.png)
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281426.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281428.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)

![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)